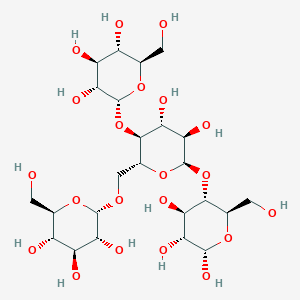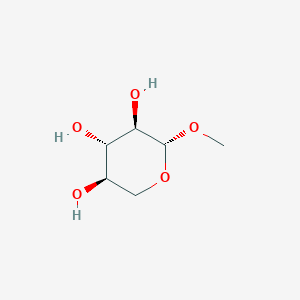
Bismuth oxychloride
Übersicht
Beschreibung
Bismuth oxychloride is an inorganic compound of bismuth with the formula BiOCl . It is a lustrous white solid used since antiquity, notably in ancient Egypt . Light wave interference from its plate-like structure gives a pearly iridescent light reflectivity similar to nacre . It is also known as synthetic pearl and is the primary ingredient included in most powders that are referred to as “mineral makeup” .
Synthesis Analysis
Bismuth oxychloride (BiOCl) nanoparticles were synthesized using bismuth nitrate pentahydrate (Bi (NO3)3*5H2O) and tannic acid (C76H52O46), the latter playing the role of stabilizing agent in a highly acid environment .Molecular Structure Analysis
The structure of bismuth oxychloride can be thought of as consisting of layers of Cl−, Bi3+ and O2− ions . These ions are ordered as Cl–Bi–O–Bi–Cl–Cl–Bi–O–Bi–Cl, i.e., with alternating anions (Cl−, O2−) and cations (Bi3+) . The bismuth centers adopt a distorted square antiprismatic coordination geometry .Chemical Reactions Analysis
Bismuth (III) is precipitated by strong alkali as the hydroxide Bi3+ (aq) + 3 OH − (aq) BiOH 3 (s) . Bi (OH)3 does not dissolve in excess ammonia or sodium hydroxide, but does dissolve in acids . Bi3+ Bi 3 + hydrolyze readily in dilute solutions, especially when chloride ion is present, to form a white precipitate of BiOCl BiOCl .Physical And Chemical Properties Analysis
Bismuth oxychloride is a white powder or tetragonal crystals . It has a density of 7.72 g/cm3 . It is practically insoluble in water, alcohol, and acetone, but soluble in hydrochloric and nitric acids (with decomposition) .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Bismuth oxychloride (BiOCl) nanoparticles have been extensively researched for various biomedical applications. They are used in drug delivery systems to transport therapeutic agents directly to the site of disease, reducing side effects and improving treatment efficacy . In cancer therapy , BiOCl is explored for its potential in targeted drug delivery and as a component in theranostic nanoparticles, which combine therapy and diagnostic capabilities in one .
Cosmetic Industry
In cosmetics, bismuth oxychloride is valued for its pearlescent properties. It is used as a pigment in makeup products to give a shimmering appearance and can serve as an artificial pearl substitute .
Photocatalysis
BiOCl is recognized for its photocatalytic properties, making it useful in environmental applications such as the degradation of organic pollutants . It can also be used for CO2 photoreduction , helping to convert carbon dioxide into useful chemicals using sunlight .
Optoelectronics and Photovoltaics
Due to its optical properties, bismuth oxychloride is used in optoelectronic devices like lighting diodes and lasers. It’s also found in photovoltaic materials for solar cells, contributing to renewable energy technologies .
Glass and Coatings
Bismuth oxychloride contributes to the production of color glass and is used in aerospace and military applications for heat absorbing and ultraviolet absorbing metal coatings , enhancing material performance under extreme conditions .
Antibacterial Uses
BiOCl nanoparticles exhibit significant antimicrobial activity , making them candidates for use in antibacterial coatings and treatments. This property is particularly valuable in healthcare settings to prevent infections .
Regenerative Medicine
In the field of regenerative medicine, particularly bone engineering , bismuth oxychloride plays a role due to its biocompatibility and structural properties, aiding in the development of scaffolds for tissue regeneration .
Biosensors
Lastly, BiOCl is utilized in the fabrication of biosensors . These devices detect biological information which can be converted into an electrical signal, useful in various diagnostic applications .
Wirkmechanismus
Target of Action
Bismuth oxychloride (BiOCl) is a promising photocatalyst material . It primarily targets environmental pollutants such as volatile organic compounds, antibiotics and their derivatives, heavy metal ions, pesticides, and microorganisms . It also exhibits excellent photocatalytic performance due to its unique layered structure, electronic properties, optical properties, good photocatalic activity, and stability .
Mode of Action
BiOCl interacts with its targets through a photocatalytic process . The Bi atom in BiOCl is coordinated to four Cl atoms and four O atoms, forming a unique layered structure . This structure allows BiOCl to absorb and degrade pollutants under ultraviolet light . The wide band gap of biocl limits its ability to degrade pollutants under visible light .
Biochemical Pathways
The primary biochemical pathway affected by BiOCl is the photocatalytic degradation of organic pollutants . BiOCl’s unique layered structure and electronic properties allow it to absorb and degrade pollutants under ultraviolet light . The introduction of oxygen vacancies (OVs) in BiOCl materials can inhibit the recombination of electron-hole pairs and adjust the band structure, enhancing its photocatalytic efficiency .
Pharmacokinetics
The pharmacokinetics of BiOCl and other bismuth-containing nanoparticles can be improved via the facile modification of their surfaces with biocompatible polymers and proteins, resulting in enhanced colloidal stability, extended blood circulation, and reduced toxicity .
Result of Action
The primary molecular and cellular effect of BiOCl’s action is the degradation of organic pollutants into non-toxic products . This degradation occurs through a photocatalytic process, where BiOCl absorbs and degrades pollutants under ultraviolet light .
Action Environment
The action, efficacy, and stability of BiOCl can be influenced by various environmental factors. For instance, the presence of water is necessary for the hydrolysis reaction that forms BiOCl . Additionally, the photocatalytic activity of BiOCl is dependent on the presence of ultraviolet light . The introduction of oxygen vacancies (OVs) in BiOCl materials can enhance its photocatalytic efficiency .
Safety and Hazards
Zukünftige Richtungen
Studies of nanosized forms of bismuth (Bi)-containing materials have recently expanded from optical, chemical, electronic, and engineering fields towards biomedicine . Desirable antibacterial effects, bone regeneration potential, and tumor growth suppression under NIR laser radiation are the main biomedical research areas involving BiNPs that have opened up a new paradigm for their future clinical translation .
Eigenschaften
InChI |
InChI=1S/Bi.ClH.O/h;1H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOROQSFKKODDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Bi].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiClHO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020181 | |
| Record name | Bismuth oxychloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bismuth oxychloride is an odorless white solid. Sinks in water. (USCG, 1999), Other Solid, White odorless solid; [CAMEO] Insoluble; [MSDSonline] | |
| Record name | BISMUTH OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bismuthine, chlorooxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth oxychloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8017 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
7.7 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | BISMUTH OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Bismuth oxychloride | |
CAS RN |
7787-59-9 | |
| Record name | BISMUTH OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Basic bismuth chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuthine, chlorooxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth oxychloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth chloride oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)










